3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzaldehyde is a chemical compound that belongs to the class of benzaldehydes substituted with a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and benzaldehyde functional groups imparts unique chemical properties to this compound, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Attachment of the propoxy linker: The pyrazole ring is then reacted with 3-chloropropanol under basic conditions to introduce the propoxy group.
Formylation of the benzene ring: The final step involves the formylation of 4-methoxyphenol using a Vilsmeier-Haack reaction to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzoic acid.
Reduction: 3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe for studying enzyme mechanisms and as a ligand in the development of new catalysts.
Mechanism of Action
The mechanism of action of 3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyrazole moiety can interact with metal ions or other biomolecules, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
3-(3-(1H-pyrazol-1-yl)propoxy)-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
3-(3-(1H-pyrazol-1-yl)propoxy)-4-nitrobenzaldehyde: Contains a nitro group instead of a methoxy group.
Uniqueness: 3-(3-(1H-pyrazol-1-yl)propoxy)-4-methoxybenzaldehyde is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where electron-donating groups are beneficial.
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-methoxy-3-(3-pyrazol-1-ylpropoxy)benzaldehyde |
InChI |
InChI=1S/C14H16N2O3/c1-18-13-5-4-12(11-17)10-14(13)19-9-3-8-16-7-2-6-15-16/h2,4-7,10-11H,3,8-9H2,1H3 |
InChI Key |
NSEJDKISGDNUSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCCN2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.